Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate
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Overview
Description
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the thieno3,2-dbenzazepine core, followed by the introduction of the ethyl ester and sulfonyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes
Scientific Research Applications
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate can be compared with other similar compounds, such as:
- Thieno3,2-dbenzazepine derivatives : These compounds share the same core structure but differ in the functional groups attached to the ring system.
- Sulfonyl-containing compounds : These compounds contain the sulfonyl group and may have similar chemical reactivity and biological activity.
- Ethyl ester derivatives : These compounds contain the ethyl ester group and may be used in similar synthetic and industrial applications.
The uniqueness of Ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno3,2-dbenzazepine-2-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C22H21NO4S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 6-(4-methylphenyl)sulfonyl-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxylate |
InChI |
InChI=1S/C22H21NO4S2/c1-3-27-22(24)20-14-16-12-13-23(19-7-5-4-6-18(19)21(16)28-20)29(25,26)17-10-8-15(2)9-11-17/h4-11,14H,3,12-13H2,1-2H3 |
InChI Key |
BVGPCZOOBZKZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(CC2)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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